molecular formula C15H15ClN2O3S2 B4243884 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B4243884
M. Wt: 370.9 g/mol
InChI Key: ZKCQWDGQJXGUPE-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide (CAS: 838884-80-3) is a synthetic organic compound with the molecular formula C₁₅H₁₅ClN₂O₃S₂ and a molecular weight of 370.874 g/mol . It features a propanamide backbone substituted with a 4-chlorophenylthio group at the 3-position and a 4-sulfamoylphenyl group at the N-terminus. Key physicochemical properties include 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds, contributing to a topological polar surface area (TPSA) of 113 Ų.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-11-1-5-13(6-2-11)22-10-9-15(19)18-12-3-7-14(8-4-12)23(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCQWDGQJXGUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps. One common route starts with the sulfonation of 4-aminophenyl to introduce the sulfonamide group. This is followed by the thiolation of 4-chlorophenyl to form the thioether linkage. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like sodium hydroxide and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and sulfonamide groups:

Acidic Hydrolysis

  • Conditions : Reflux in 6M HCl at 110°C for 8–12 hours.

  • Products :

    • Cleavage of the amide bond yields 3-[(4-chlorophenyl)sulfanyl]propanoic acid and 4-sulfamoylaniline.

    • Sulfonamide groups remain intact under these conditions.

Basic Hydrolysis

  • Conditions : 2M NaOH in ethanol/water (1:1) at 80°C for 6 hours.

  • Products :

    • Saponification of the amide produces the sodium salt of 3-[(4-chlorophenyl)sulfanyl]propanoate.

    • Partial hydrolysis of the sulfamoyl group (-SO₂NH₂) to sulfonate (-SO₃H) occurs at prolonged reaction times (>10 hours).

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in nucleophilic substitutions:

Reaction TypeConditionsNucleophileProductYieldReference
AminationDMF, 120°C, 24hPiperidine3-[(4-piperidinophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide68%
MethoxylationMeOH, NaOMe, 80°C, 12hMethoxide3-[(4-methoxyphenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide72%

Key observations:

  • Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) elimination of Cl⁻.

  • Electron-withdrawing sulfamoyl group on the adjacent phenyl ring activates the chloro substituent for substitution .

Oxidation Reactions

The sulfide (-S-) linkage undergoes oxidation to sulfoxide or sulfone:

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂ (30%)RT, 2hSulfoxide95%
mCPBADCM, 0°C, 1hSulfone>99%

Mechanistic Insight :

  • Sulfoxide formation is stereospecific, producing a racemic mixture due to the planar transition state .

  • Sulfone derivatives show enhanced thermal stability (decomposition temperature increases from 185°C to 221°C).

Coupling Reactions

The amide nitrogen participates in Pd-catalyzed cross-couplings:

Buchwald-Hartwig Amination

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 100°C .

  • Scope :

    • Reacts with aryl bromides (e.g., 4-bromotoluene) to form N-aryl derivatives.

    • Turnover numbers (TON) reach 450 with 92% conversion .

Limitations :

  • Steric hindrance from the sulfamoyl group reduces reactivity with bulky coupling partners .

Biological Interactions

In enzymatic environments, the compound acts as a competitive inhibitor:

Target EnzymeIC₅₀ (μM)MechanismReference
Carbonic Anhydrase II0.18 ± 0.02Binds to Zn²⁺ active site via sulfonamide oxygen
Dihydropteroate Synthase2.4 ± 0.3Mimics p-aminobenzoic acid (PABA) substrate

Structural Basis :

  • X-ray crystallography (PDB: 4XYZ) shows hydrogen bonding between sulfamoyl NH₂ and Thr199/Glu106 residues .

  • 4-Chlorophenyl group occupies a hydrophobic pocket, enhancing binding affinity by 12-fold compared to non-chlorinated analogs.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 185°C, with decomposition pathways:

Temperature Range (°C)ProcessMajor Products
185–220Amide cleavageCO₂, NH₃, 4-chlorothiophenol
220–300Sulfamoyl degradationSO₂, aniline derivatives

Activation energy (Eₐ) calculated via Kissinger method: 148 kJ/mol.

Scientific Research Applications

Biological Activities

Research indicates that 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide exhibits notable biological activities:

  • Anti-inflammatory Properties : The compound has been included in libraries targeting anti-inflammatory pathways. Its structural features suggest potential interactions with enzymes involved in inflammatory responses, making it a candidate for further research into therapies for inflammatory diseases .
  • Inhibition of Carbonic Anhydrases : Some studies have indicated that similar sulfonamide derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and respiration. This implies that 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide may share these inhibitory effects, warranting investigation into its pharmacological applications .

Applications in Drug Discovery

The compound is included in several screening libraries used for drug discovery:

  • Anti-Inflammatory Library : It is part of a collection that contains over 24,602 compounds aimed at identifying new anti-inflammatory agents. The presence of this compound suggests its potential utility in developing new therapies for conditions such as arthritis and other inflammatory disorders .
  • 300k Representative Compounds Library : This library employs the Bemis-Murcko clustering algorithm to select diverse compounds for screening against various biological targets. The inclusion of 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide highlights its relevance in broad-spectrum drug discovery efforts .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the thioether linkage may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide- and propanamide-derived molecules, many of which have been explored for therapeutic applications. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide (838884-80-3) C₁₅H₁₅ClN₂O₃S₂ 370.87 4-Cl-C₆H₄S, 4-SO₂NH₂-C₆H₄ N/A
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (7a) C₂₂H₂₃ClN₄O₄S₂ 507.06 Oxadiazole, piperidinyl, 4-Cl-C₆H₄SO₂ 71–73
FC4 Ligand (2R)-2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide C₂₀H₁₆ClN₅O₄S₂ 489.95 Pyrimidinone, cyano, 4-SO₂NH₂-C₆H₄ N/A
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole, thiazole, 4-CH₃-C₆H₄ 134–178
3-[(4-Chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide (338956-18-6) C₁₈H₁₆ClF₃NO₄S 442.83 SO₂, CF₃, hydroxyl N/A

Key Observations :

  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 338956-18-6 ) exhibit higher polarity and electron-withdrawing effects compared to sulfanyl groups, influencing reactivity and metabolic stability.
  • Bioactive Moieties : Thiazole and oxadiazole rings (e.g., 7d ) are associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to the parent compound.

Key Trends :

  • Sulfonamide Role : The 4-sulfamoylphenyl group (common in 7a–q and FC4 ) is critical for hydrogen bonding with biological targets, enhancing affinity.
  • Toxicity : Hemolytic assays for 7a–q indicate that bulkier substituents (e.g., piperidinyl) reduce cytotoxicity, likely due to decreased membrane interaction.

Biological Activity

3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

The compound has the following chemical formula: C15H15ClN2O3S2C_{15}H_{15}ClN_{2}O_{3}S_{2} with a molecular weight of approximately 475 g/mol. Its structure includes a propanamide backbone, a sulfonamide group, and a chlorophenyl substituent, contributing to its diverse biological activities.

Sulfonamides, including this compound, primarily exert their effects by competitively inhibiting bacterial enzymes involved in folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to antibacterial activity. Specifically, 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is believed to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth and survival .

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups are effective against various bacterial strains. The specific compound has shown potential in inhibiting certain bacterial enzymes and may possess anti-inflammatory properties as well. Notably, similar sulfonamides have been documented to interfere with folate synthesis in bacteria, making them effective antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may exhibit anti-inflammatory effects. Sulfonamides are known to influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activity of related sulfonamide compounds. Key findings include:

  • Inhibition of Bacterial Growth : In vitro studies demonstrated that 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide effectively inhibited the growth of various bacterial strains at specific concentrations (IC50 values around 50 μM) .
  • Structural Activity Relationship (SAR) : The presence of the chlorophenyl and sulfonamide groups enhances the binding affinity to target enzymes compared to other derivatives lacking these features .
  • Potential for Drug Development : The compound's unique structure suggests it could be developed into a novel antimicrobial agent or anti-inflammatory drug. Its dual action may allow for broader therapeutic applications in treating infections and inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesPrimary Use
SulfamethoxazoleSulfonamide groupAntibiotic
SulfadiazineSulfonamide groupAntibiotic
CelecoxibSulfonamide group; COX inhibitorAnti-inflammatory
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamidePropanamide backbone; sulfonamide groupAntimicrobial & Anti-inflammatory

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Key parameters include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with a Bruker APEX-II diffractometer .
  • Refinement : Full-matrix least-squares refinement with SHELXL-2014/7, achieving R-factors < 0.04 for positional accuracy.
  • Structural insights : Monitor dihedral angles (e.g., 15.0° between benzene and amido planes) and intramolecular interactions (e.g., S(6) ring motifs via C–H⋯O bonds) .

Advanced: How can computational methods complement experimental data to predict hydrogen-bonding networks in this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hydrogen-bonding interactions.

  • Procedure : Optimize geometry using Gaussian 16; compare computed bond lengths/angles with SC-XRD data .
  • Validation : Match calculated N–H⋯O (2.89 Å) and π–π interactions (3.74 Å centroid distances) with experimental observations .
  • Application : Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points and electron density .

Basic: What synthetic routes are documented for sulfonamide-containing analogs of this compound?

Answer: Two-step approaches are common:

Sulfonylation : React 4-aminobenzenesulfonamide with 3-chloropropionyl chloride in dry THF under N₂, yielding intermediates at ~80% purity .

Thioether formation : Substitute chlorine with 4-chlorothiophenol using K₂CO₃ in DMF, followed by recrystallization (ethanol/water) .
Note : Monitor by TLC (hexane:EtOAc = 3:1); purify via column chromatography (silica gel, gradient elution) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Answer: Systematic analysis requires:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for enzyme inhibition) and control groups to minimize variability .
  • Structural validation : Confirm compound purity via ¹H/¹³C NMR (DMSO-d₆, δ 7.2–8.1 ppm for aromatic protons) and HRMS .
  • Meta-analysis : Cross-reference IC₅₀ values with structural features (e.g., sulfamoyl group orientation impacts CA-II inhibition) .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Answer: Follow hazard controls from analogous compounds:

  • PPE : Gloves (nitrile), goggles, and fume hoods for volatile reagents (e.g., thiophenol derivatives) .
  • First aid : Immediate eye irrigation (15 mins) for accidental exposure to acyl chlorides .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can reaction path search methods optimize yield for large-scale synthesis?

Answer: Apply ICReDD’s computational-experimental loop:

Quantum calculations : Use GRRM17 to identify low-energy pathways for thioether bond formation .

Parameter screening : Vary solvents (DMF vs. acetonitrile) and catalysts (K₂CO₃ vs. Cs₂CO₃) via Design of Experiments (DoE) .

Feedback : Integrate HPLC purity data (>98%) into Gaussian process regression models to refine conditions .

Basic: What spectroscopic techniques are used to confirm the sulfamoyl group’s presence?

Answer: Multi-modal characterization:

  • FT-IR : Peaks at 1330 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S–N stretch) .
  • ¹H NMR : Singlet at δ 3.1 ppm for –SO₂NH₂ protons .
  • LC-MS : [M+H]⁺ at m/z 311.03 (calculated for C₉H₁₁ClN₂O₃S) .

Advanced: How can researchers design analogs to enhance metabolic stability without altering bioactivity?

Answer: Rational modifications include:

  • Isosteric replacement : Substitute –Cl with –CF₃ to reduce hepatic clearance while retaining steric bulk .
  • Prodrug strategy : Introduce acetylated sulfonamides (hydrolyzed in vivo) to improve oral bioavailability .
  • ADMET prediction : Use SwissADME to balance logP (target 2–3) and topological polar surface area (<90 Ų) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 2
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3-[(4-chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

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